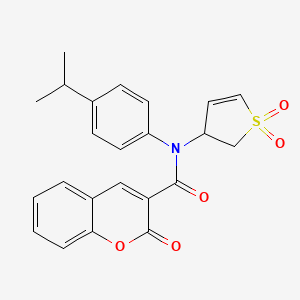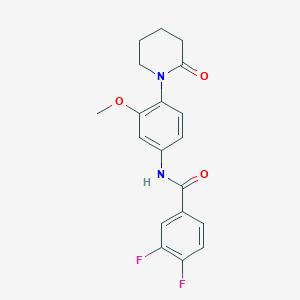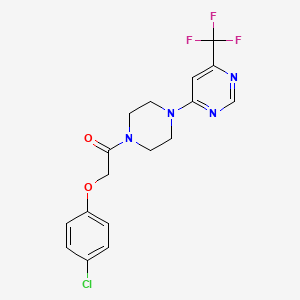
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide" is a derivative of 4H-chromene-3-carboxamide, a class of compounds known for their diverse biological activities. The structure of this compound suggests it may possess similar properties, such as antioxidant and antibacterial activities, which are common among chromene derivatives.
Synthesis Analysis
The synthesis of 4H-chromene-3-carboxamide derivatives can be achieved through multicomponent reactions, as demonstrated in the papers provided. For instance, one study describes the solvent-free synthesis of these derivatives using ceric ammonium nitrate (CAN) as a catalyst, employing a Knoevenagel-Michael reaction between 2-hydroxybenzaldehyde, acetoacetanilide, and 4-hydroxycoumarin . Another approach involves a one-pot reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in methanol, combining salicylaldehydes, substituted acetoacetanilides, and indoles . These methods highlight the versatility and efficiency of synthesizing chromene derivatives.
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of a chromene moiety, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The substitution patterns on the chromene core, such as the thiophene and isopropylphenyl groups in the compound of interest, can significantly influence the biological activity and physical properties of these molecules.
Chemical Reactions Analysis
Chromene derivatives undergo various chemical reactions, including Knoevenagel condensation and nucleophilic substitution, as part of their synthesis . The reactivity of these compounds can be further explored through their interactions with biological targets, which may involve additional chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives, such as solvatochromism, have been studied. Solvatochromic properties refer to the change in color of a substance with the polarity of the solvent, which was observed in a series of 4H-chromene-3-carboxamides . These properties, along with their antibacterial and antioxidant activities, are indicative of their potential as therapeutic agents. The antibacterial activity was assessed using the agar well technique, and the antioxidant activity was measured using the DPPH method, with some derivatives showing strong activity compared to standards like ascorbic acid and ampicillin .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4H-Chromene-3-carboxamides, including compounds like N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide, have been extensively studied for their synthesis and characterization. For example, a one-pot three-component protocol has been developed for synthesizing indolyl-4H-chromene-3-carboxamides, which exhibit antioxidant and antibacterial properties. These compounds were achieved through Knoevenagel condensation followed by a nucleophilic substitution process, offering an efficient synthetic strategy with broad substrate scope and high yield (Subbareddy & Sumathi, 2017).
Biological Applications
The biological evaluation of these compounds has been a significant area of research. For instance, certain N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have shown significant activity against acetylcholinesterase (AChE), indicating potential therapeutic applications in neurological disorders such as Alzheimer's disease. Structure-activity relationship (SAR) studies demonstrated that specific substitutions on the coumarin scaffold could enhance anti-AChE activity (Ghanei-Nasab et al., 2016).
Chemical Properties and Applications
Exploring the chemical properties and diverse applications of these compounds has been another focus. A novel method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives via hydrolysis of 4-cyanobuta-1,3-dienolate salts was developed. These chromenes contain a 2-pyrone scaffold found in many biologically active compounds, indicating their significance in chemical research (Vodolazhenko et al., 2012).
Antimicrobial and Antioxidant Activities
Studies have also been conducted on the antimicrobial and antioxidant activities of chromene-3-carboxamides. Synthesis of coumarin derivatives containing the thiazolidin-4-one ring and their biological evaluation revealed antibacterial properties, highlighting the potential of these compounds in addressing microbial infections (Ramaganesh et al., 2010).
Eigenschaften
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-15(2)16-7-9-18(10-8-16)24(19-11-12-30(27,28)14-19)22(25)20-13-17-5-3-4-6-21(17)29-23(20)26/h3-13,15,19H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMFXDSKEKZVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2529336.png)

![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2529344.png)
![4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone](/img/structure/B2529346.png)

![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2529348.png)
![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)
![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol](/img/no-structure.png)
![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)
![Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2529356.png)